molecular formula C13H18N2 B13768765 7-Methyl-N,N-dimethyltryptamine CAS No. 65882-39-5

7-Methyl-N,N-dimethyltryptamine

Cat. No.: B13768765
CAS No.: 65882-39-5
M. Wt: 202.30 g/mol
InChI Key: PQSFTUCFMWBITK-UHFFFAOYSA-N
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Description

7-Methyl-N,N-dimethyltryptamine is a synthetic derivative of the naturally occurring compound N,N-dimethyltryptamine It belongs to the class of tryptamines, which are known for their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-N,N-dimethyltryptamine typically involves the methylation of tryptamine derivatives. One common method includes the use of methyl iodide and a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-N,N-dimethyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide.

Major Products Formed:

    Oxidation: Formation of corresponding indole-3-carboxylic acids.

    Reduction: Formation of reduced tryptamine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

7-Methyl-N,N-dimethyltryptamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential as a tool for understanding brain function.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.

    Industry: Utilized in the development of novel psychoactive substances for research purposes.

Mechanism of Action

The mechanism of action of 7-Methyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including 5-HT2A and 5-HT1A. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.

Comparison with Similar Compounds

    N,N-Dimethyltryptamine: A naturally occurring compound with similar psychoactive properties.

    5-Methoxy-N,N-dimethyltryptamine: Another synthetic derivative with distinct pharmacological effects.

    Bufotenin: A naturally occurring tryptamine with hallucinogenic properties.

Uniqueness: 7-Methyl-N,N-dimethyltryptamine is unique due to its specific methylation pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other tryptamines. This uniqueness makes it a valuable compound for research into the structure-activity relationships of tryptamines.

Properties

CAS No.

65882-39-5

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-10-5-4-6-12-11(7-8-15(2)3)9-14-13(10)12/h4-6,9,14H,7-8H2,1-3H3

InChI Key

PQSFTUCFMWBITK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCN(C)C

Origin of Product

United States

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